1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c24-20-6-8-21(9-7-20)26-13-11-25(12-14-26)16-22(27)17-28-23-10-5-18-3-1-2-4-19(18)15-23/h1-10,15,22,27H,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKCNNKWXPQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)piperazine
The 4-(4-fluorophenyl)piperazine subunit serves as the foundational building block for this compound. Two primary methodologies dominate its synthesis:
Nucleophilic Aromatic Substitution
A widely employed strategy involves the reaction of piperazine with 1-fluoro-4-nitrobenzene or its derivatives. As demonstrated in patent WO2005051933A1, piperazine undergoes condensation with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C to yield 1-(2-fluoro-4-nitrophenyl)piperazine. Subsequent reduction of the nitro group using palladium on carbon in toluene produces the corresponding aniline derivative, which is further functionalized to introduce the fluorophenyl group. This method prioritizes regioselectivity, as the fluorine atom’s position critically influences subsequent reactivity.
Synthesis of 2-[(Naphthalen-2-yloxy)methyl]oxirane
The naphthalen-2-yloxypropan-2-ol segment originates from an epoxide intermediate synthesized via nucleophilic ring-opening of epichlorohydrin.
Epichlorohydrin Coupling
As detailed in Čižmáriková et al., naphthalen-2-ol reacts with (±)-epichlorohydrin in aqueous potassium hydroxide at room temperature. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the less sterically hindered carbon of epichlorohydrin. After 48 hours, the product is extracted into ethyl acetate, washed with 5% NaOH, and crystallized from hexane to yield 2-[(naphthalen-2-yloxy)methyl]oxirane. Key spectral data for this intermediate include:
Coupling of Piperazine and Epoxide Intermediates
The final step involves the nucleophilic ring-opening of 2-[(naphthalen-2-yloxy)methyl]oxirane by 4-(4-fluorophenyl)piperazine.
Reaction Conditions
In ethanol at 30°C, the piperazine derivative attacks the epoxide’s less substituted carbon, forming a secondary alcohol. After 4 hours, the mixture is refluxed to drive the reaction to completion. The base propan-2-ol structure emerges from this step, with the piperazine moiety occupying the β-position relative to the hydroxyl group.
Table 1: Optimization of Coupling Reaction Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 30°C → Reflux | |
| Reaction Time | 4 h + 4 h reflux | |
| Molar Ratio | 1:1 (Epoxide:Amine) |
Purification and Characterization
Crystallization Techniques
Crude product purification often employs recrystallization from methanol or acetone, as exemplified in patent WO2018104953A1 for analogous piperazine derivatives. For enhanced purity, column chromatography using silica gel and a dichloromethane/methanol gradient (95:5 → 90:10) effectively separates unreacted starting materials.
Industrial-Scale Considerations
Large-scale production necessitates modifications to laboratory protocols:
- Continuous Flow Reactors: Patent WO2018104953A1 highlights the use of automated reactors for piperazine coupling steps, reducing reaction times by 40% compared to batch processes.
- Solvent Recovery Systems: Toluene and ethanol are recycled via fractional distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol has been studied for its potential therapeutic effects, particularly in the following areas:
- Antidepressant Activity : Research indicates that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders. Modifications to the naphthalene moiety have been shown to enhance these effects .
- Anticancer Properties : Piperazine derivatives have been evaluated for their anticancer activities, demonstrating efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies indicate that this compound can inhibit cell growth through mitochondrial pathways .
- Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties, showing effectiveness against a range of bacterial strains. This suggests its potential use in developing new antimicrobial agents .
Neuropharmacology
The interaction of this compound with neurotransmitter systems, particularly serotonin and dopamine receptors, is crucial for mood regulation and cognitive functions. Its ability to modulate these systems positions it as a candidate for further investigation in neuropharmacology .
Case Study 1: Antidepressant-Like Effects
A study evaluating various piperazine derivatives found that modifications to the naphthalene moiety could enhance antidepressant-like effects in rodent models. The derivatives were tested using the forced swim test and tail suspension test, demonstrating significant reductions in immobility time compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds structurally related to this compound inhibited cell growth and induced apoptosis through mitochondrial pathways. This suggests potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The nitro group in ’s compound may enhance receptor binding affinity compared to the target’s fluorine, which is less polar .
- Lipophilicity : The dual naphthalenyloxy groups in ’s compound likely increase membrane permeability but reduce solubility compared to the target’s single naphthalen-2-yloxy .
- Steric Hindrance : Bulky substituents (e.g., ) may hinder interactions with planar binding sites .
Physicochemical Properties
- Melting Points : Piperazine derivatives in exhibit melting points ranging from 132°C to 230°C, influenced by substituent polarity and crystallinity .
- Synthetic Yields : Analogous compounds (e.g., ) report yields up to 93.4%, suggesting efficient synthetic routes for the target compound .
- Solubility : Methoxy or nitro groups () enhance aqueous solubility compared to halogenated or naphthalene-containing derivatives .
Biological Activity
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound notable for its diverse biological activities. This compound, with the molecular formula , features a piperazine ring substituted with a fluorophenyl group and a naphthalen-2-yloxy group, contributing to its pharmacological potential.
Chemical Structure and Properties
The IUPAC name of the compound indicates its structural complexity, which is crucial for its interaction with biological targets. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 610282-37-6 |
The biological activity of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : Studies have demonstrated that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders .
- Anticancer Properties : Piperazine derivatives, including this compound, have been investigated for their anticancer activities. They have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol can be influenced significantly by structural modifications. The presence of the fluorophenyl moiety is essential for enhancing the binding affinity to target receptors. Alterations in the naphthalene component can also affect the compound's selectivity and potency against specific biological targets .
Case Study 1: Antidepressant-Like Effects
A study evaluating various piperazine derivatives found that modifications to the naphthalene moiety could enhance antidepressant-like effects in rodent models. The derivatives were tested using the forced swim test and tail suspension test, demonstrating significant reductions in immobility time compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds structurally related to 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol inhibited cell growth and induced apoptosis through mitochondrial pathways. This suggests potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol?
- Methodological Answer : The synthesis typically involves coupling a halogenated propanol derivative (e.g., epichlorohydrin) with naphthalen-2-ol under basic conditions to form the naphthyloxy intermediate. Subsequent nucleophilic substitution with 1-(4-fluorophenyl)piperazine in a polar aprotic solvent (e.g., DMF or acetone) yields the target compound. Reaction optimization may require temperature control (e.g., 50–80°C) and stoichiometric adjustments to minimize byproducts. Purification via column chromatography or recrystallization is recommended .
Q. How can the molecular structure of this compound be confirmed using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol/water mixture) are analyzed using a diffractometer (MoKα radiation, λ = 0.71073 Å). Software suites like SHELX (e.g., SHELXL for refinement) resolve bond lengths, angles, and stereochemistry. Key parameters include space group (e.g., orthorhombic ), unit cell dimensions ( Å, Å, Å), and hydrogen-bonding networks .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., -prazosin for α-adrenergic receptors) to determine IC values.
- P-Glycoprotein (P-gp) Inhibition : Calcein-AM efflux assays in MDCK-MDR1 cells to assess transport modulation .
- Cytotoxicity Screening : MTT assays in HEK293 or HepG2 cells to evaluate preliminary safety profiles .
Advanced Research Questions
Q. How does this compound interact with P-glycoprotein, and what methodologies assess its binding kinetics?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses to P-gp’s tyrosine-rich transmembrane domains. Hydrogen-bonding interactions between the fluorophenyl group and Tyr307/Tyr310 residues are critical. Experimental validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (). Synchrotron-based crystallography of P-gp co-crystals may resolve binding modes at 2.5–3.0 Å resolution .
Q. What crystallographic fragment screening techniques elucidate interactions with target enzymes?
- Methodological Answer : High-throughput fragment screening via X-ray free-electron laser (XFEL) or synchrotron sources identifies enzyme-binding fragments. For example, co-crystallization with FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum) at 1.8–2.2 Å resolution reveals binding to active-site residues. Data processing with CCP4 or PHENIX refines electron density maps for fragment occupancy analysis .
Q. How can structure-activity relationships (SAR) guide modification of the piperazine moiety?
- Methodological Answer :
- Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., Cl, CF) or donating (e.g., OCH) groups to modulate receptor affinity.
- Piperazine Ring Expansion : Replace piperazine with homopiperazine to assess steric effects on α-adrenergic receptor selectivity.
- Pharmacophore Mapping : Overlay crystal structures (e.g., Naftopidil derivatives) to identify critical hydrogen-bonding and hydrophobic interactions. Biological validation via functional assays (e.g., vasorelaxation in rat aortic rings) quantifies potency shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
